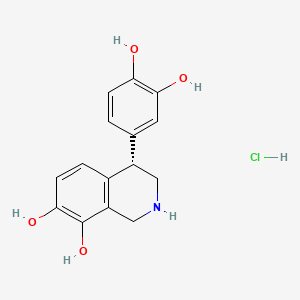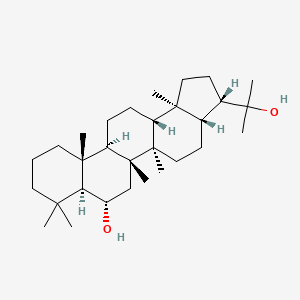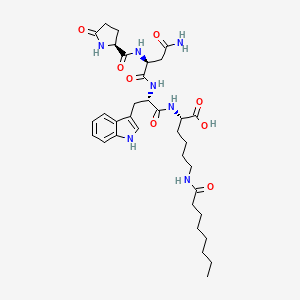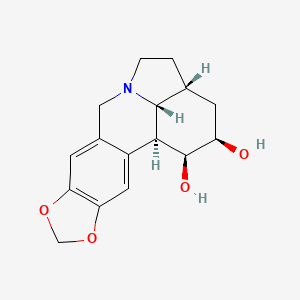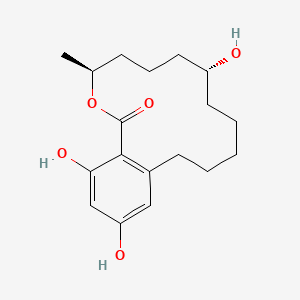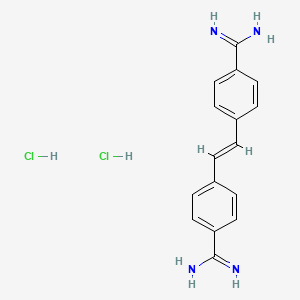
Stilbamidine dihydrochloride
説明
Stilbamidine dihydrochloride is a diamidine compound derived from Stilbene . It is used chiefly in the form of its crystalline isethionate salt in treating various fungal infections . It was first approved in 1953 .
Molecular Structure Analysis
The molecular formula of Stilbamidine dihydrochloride is C16H18Cl2N4 . The molecular weight is 337.25 . The exact mass is 336.09 .Physical And Chemical Properties Analysis
Stilbamidine dihydrochloride appears as an off-white to light yellow solid . It should be stored at 4°C, sealed, and away from moisture .科学的研究の応用
Trypanocidal Action
Stilbamidine has been identified as having significant trypanocidal action. Research utilizing [(14)C]Stilbamidine revealed its distribution in organs and tissues of rats following intravenous injection, particularly in the liver. Its trypanocidal action, evident during acute infection phases, is attributed to the direct effect of the unchanged drug retained in tissues (Fulton & Mathew, 1959).
Antifungal Activity
Stilbamidine has been used clinically for treating North American blastomycosis. Despite its toxic properties, such as trigeminal neuropathy, its antifungal properties have been noteworthy, though post-therapeutic recurrences were not uncommon (Curtis, Bocobo, Harrell & Block, 1954).
Phototoxicity and Chemical Stability
Studies have shown that Stilbamidine solutions become more toxic when exposed to light. This increased toxicity correlates with a profound chemical change, suggesting the importance of storage conditions and handling of the drug (Barber, Slack & Wien, 1943).
Effects on Lysosomes and Immune Responses
Stilbamidine impacts lysosomal stability and hydrolase release in rabbit liver, without affecting the free activity of lysosomal hydrolases. It also inhibits transformation of human peripheral blood lymphocytes, showing potential implications in immunological research and therapy (Weissmann, Davies, Krakauer & Hirschhorn, 1970).
Treatment of Blastomycosis
Stilbamidine has been used to treat blastomycosis, demonstrating efficacy in clinical cases. The drug's use has been linked to significant clinical improvements, highlighting its therapeutic value in fungal infections (Pariser, Levy & Rawson, 1953).
Oxidative Metabolism in Fungi
Research on the effects of stilbamidine on the oxidative metabolism of Blastomyces dermatitidis revealed a correlation between its impact on growth and respiration. This finding is significant for understanding the drug's mechanism of action against fungal infections (Pope & Christison, 1953).
Experimental Infections in Mice
Stilbamidine has shown effectiveness in experimental Blastomyces dermatitidis infections in mice, providing valuable insights into its potential use in treating fungal diseases (West & Verwey, 1954).
Safety And Hazards
特性
IUPAC Name |
4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4.2ClH/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20;;/h1-10H,(H3,17,18)(H3,19,20);2*1H/b2-1+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYYRSDXFXLJIV-SEPHDYHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=N)N)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=N)N)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
122-06-5 (Parent) | |
| Record name | Stilbamidine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006935633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stilbamidine dihydrochloride | |
CAS RN |
6935-63-3 | |
| Record name | Stilbamidine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006935633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STILBAMIDINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/102Z61E52U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



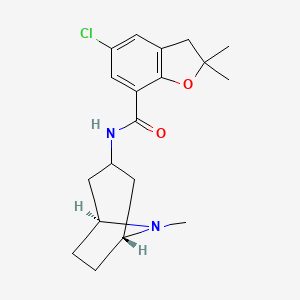
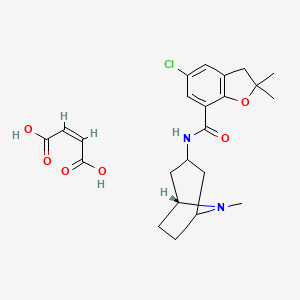
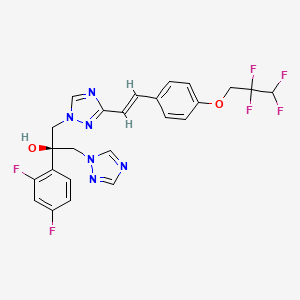
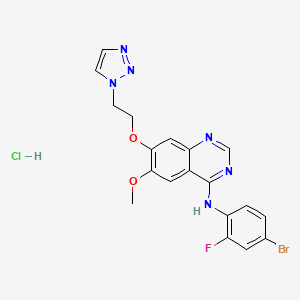
![3-cyano-N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]butyl]-N-methylnaphthalene-1-carboxamide](/img/structure/B1682412.png)
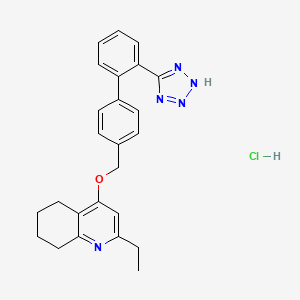
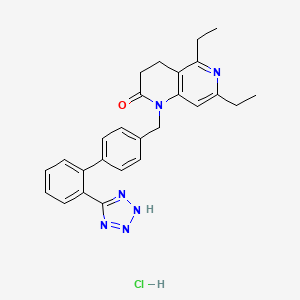
![7-Chloro-4-hydroxy-2-(4-methoxy-2-methylphenyl)-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione](/img/structure/B1682416.png)

